Gold-tungsten alloy phase diagram analysis
Gold-tungsten alloy phase diagram analysis
An In-depth Technical Guide to the Gold-Tungsten Alloy System: Phase Diagram Analysis and Experimental Considerations
Introduction
The gold-tungsten (Au-W) alloy system presents a unique case in materials science. Unlike many binary metallic systems that form various intermetallic compounds and solid solutions, gold and tungsten are largely immiscible under equilibrium conditions. This immiscibility, primarily due to their different crystal structures, atomic sizes, and unfavorable thermodynamics, has hindered the experimental determination of a conventional phase diagram. Consequently, our understanding of the Au-W system at equilibrium is predominantly based on thermodynamic calculations and theoretical models.
This technical guide provides a comprehensive analysis of the gold-tungsten alloy system. It is intended for researchers, scientists, and professionals in drug development who may encounter this system in applications such as coatings for medical devices or as a model for immiscible alloy behavior. This document summarizes the known physical and thermodynamic properties of gold and tungsten, delves into the theoretical understanding of their phase behavior, and details the experimental protocols for both attempting to characterize equilibrium states and for synthesizing non-equilibrium Au-W alloys.
Data Presentation: Physical and Thermodynamic Properties
Quantitative data for the constituent elements are crucial for understanding the behavior of the Au-W system. The following tables summarize key properties of gold and tungsten.
Table 1: General and Physical Properties of Gold and Tungsten
| Property | Gold (Au) | Tungsten (W) |
| Atomic Number | 79 | 74 |
| Atomic Weight ( g/mol ) | 196.967 | 183.84 |
| Crystal Structure | Face-Centered Cubic (FCC) | Body-Centered Cubic (BCC) |
| Density at 20°C (g/cm³) | 19.30[1][2] | 19.25[1][3] |
| Liquid Density at Melting Point (g/cm³) | 17.31[1][4] | 17.6[1] |
| Mohs Hardness | 2.5[4] | 7.5 |
| Young's Modulus (GPa) | 78[4] | 411[5] |
| Bulk Modulus (GPa) | 220[4] | 311[5] |
| Shear Modulus (GPa) | 27[4] | 161 |
| Poisson's Ratio | 0.44[4] | 0.28[5] |
Table 2: Thermal and Thermodynamic Properties of Gold and Tungsten
| Property | Gold (Au) | Tungsten (W) |
| Melting Point (°C) | 1064.18[4][6][7] | 3422[3][8] |
| Boiling Point (°C) | 2856[4][6] | 5660[5] |
| Heat of Fusion (kJ/mol) | 12.5[6] | 52.31[3] |
| Heat of Vaporization (kJ/mol) | 330[4][6] | 774[3] |
| Specific Heat at 25°C (J/kg·K) | 129.1[4] | 133[5] |
| Thermal Conductivity (W/m·K) | 320[4] | 173[5] |
| Coefficient of Thermal Expansion at 20°C (x 10⁻⁶ K⁻¹) | 14.2[4] | 4.5[5] |
| Standard Entropy (J/mol·K) | 47.4 | 32.6 |
Gold-Tungsten Phase Diagram: A Theoretical Perspective
There is no experimentally confirmed equilibrium phase diagram for the gold-tungsten system in the public domain. The vast majority of evidence points to a system dominated by a large miscibility gap in both the liquid and solid states. Thermodynamic modeling, particularly using the CALPHAD (CALculation of PHAse Diagrams) approach, is the primary tool for predicting the phase behavior of this system.[9][10]
The key features predicted by these models are:
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A Wide Miscibility Gap in the Liquid Phase: At temperatures above the melting point of gold, liquid gold has very low solubility for tungsten. Similarly, liquid tungsten, which exists at much higher temperatures, has negligible solubility for gold. This results in a vast two-liquid region across most of the composition range.
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Eutectic and Peritectic Reactions: Some calculated diagrams suggest the presence of eutectic or peritectic reactions at compositions very close to the pure elements, but these are theoretical and not experimentally verified.
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Extremely Low Solid Solubility: The solubility of tungsten in solid gold and gold in solid tungsten is predicted to be negligible. This is expected due to their different crystal structures (FCC for gold and BCC for tungsten) and significant difference in atomic radii.
The primary reason for the difficulty in experimentally determining the Au-W phase diagram is the extreme difference in melting points. By the time tungsten melts (3422 °C), gold has long since boiled (2856 °C). This makes the preparation and equilibration of alloys, especially in the tungsten-rich region, practically impossible using conventional metallurgical techniques.
Experimental Protocols
Given the challenges in creating equilibrium Au-W alloys, this section is divided into two parts. The first describes a generalized protocol for the experimental determination of a binary phase diagram, highlighting the difficulties specific to the Au-W system. The second part details a common non-equilibrium synthesis method, Physical Vapor Deposition, used to create Au-W thin films.
General Protocol for Experimental Phase Diagram Determination
The determination of a binary alloy phase diagram is a meticulous process involving the preparation and analysis of a series of alloys with varying compositions.[11]
1. Alloy Preparation and Homogenization:
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Procedure: High-purity elemental starting materials are weighed to achieve a range of desired compositions. The materials are then typically melted together in a crucible under a vacuum or inert atmosphere to prevent oxidation. Common techniques include arc melting or induction melting. For the Au-W system, the vast difference in melting points makes this step exceptionally challenging.[12] Melting gold with solid tungsten powder would likely result in a heterogeneous mixture rather than a true alloy.[12]
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Homogenization: After initial melting and solidification, the alloy samples are annealed at a high temperature (below the solidus) for an extended period (hours to weeks) to promote diffusion and achieve a homogeneous, equilibrium microstructure. For Au-W, the low mutual solubility and high melting point of tungsten make homogenization via thermal treatment ineffective.
2. Thermal Analysis:
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Procedure: Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is used to identify phase transition temperatures. A small sample of the alloy is heated and cooled at a controlled rate, and the temperature difference between the sample and a reference material is measured. Endothermic or exothermic events, such as melting, solidification, or solid-state transformations, are detected as peaks or shifts in the baseline. This method is effective for determining liquidus and solidus temperatures.
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Au-W Specific Challenges: For Au-W alloys, DTA/DSC would primarily detect the melting of gold. The tungsten would remain as a solid phase, making it difficult to determine the liquidus line on the W-rich side of the diagram.
3. Microstructural Analysis:
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Procedure: Samples of different compositions are equilibrated at various temperatures and then rapidly quenched to preserve their high-temperature microstructure. The samples are then sectioned, polished, and etched. The microstructure is examined using optical microscopy and Scanning Electron Microscopy (SEM) to identify the number of phases present, their morphology, and their distribution.
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Phase Composition Analysis: Energy Dispersive X-ray Spectroscopy (EDS) or Wavelength Dispersive X-ray Spectroscopy (WDS) coupled with SEM is used to determine the elemental composition of each phase.
4. X-Ray Diffraction (XRD):
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Procedure: XRD is used to identify the crystal structure of the phases present in the alloy at different temperatures and compositions. By analyzing the diffraction patterns, one can determine the lattice parameters and identify the phases based on their crystal structure. High-temperature XRD can be used to track phase transformations in-situ.
By combining the data from these techniques for a range of alloy compositions, a phase diagram can be constructed.
Protocol for Non-Equilibrium Synthesis: Co-Sputtering Physical Vapor Deposition (PVD)
Since equilibrium Au-W alloys are not readily formed, non-equilibrium techniques like PVD are employed to create metastable single-phase or nanostructured Au-W thin films.[13][14] Co-sputtering is a common PVD method for this purpose.
1. Substrate Preparation:
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Procedure: A suitable substrate (e.g., silicon wafer, glass slide) is cleaned to remove any surface contaminants. This typically involves a multi-step process of ultrasonic cleaning in solvents like acetone (B3395972) and isopropyl alcohol, followed by drying with a stream of nitrogen gas.
2. System Setup:
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Procedure: The cleaned substrate is mounted in a vacuum deposition chamber. Separate high-purity gold and tungsten targets are installed in sputtering guns (magnetrons) within the chamber. The chamber is then evacuated to a high vacuum (e.g., < 10⁻⁶ Torr) to minimize the presence of residual gases.
3. Deposition Process:
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Procedure: An inert gas, typically Argon (Ar), is introduced into the chamber at a controlled low pressure. A high voltage is applied to the targets, which ignites an Ar plasma. The energetic Ar ions bombard the surfaces of both the gold and tungsten targets, ejecting atoms of each material. These sputtered atoms travel through the vacuum and deposit onto the substrate, forming a thin film.
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Composition Control: The composition of the resulting Au-W film is controlled by adjusting the relative power applied to the gold and tungsten sputtering guns. Higher power on a given target results in a higher deposition rate for that material.
4. Film Characterization:
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Procedure: After deposition, the film is characterized using various techniques:
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Thickness and Roughness: Measured using profilometry or atomic force microscopy (AFM).
-
Composition: Determined by EDS, WDS, or X-ray Photoelectron Spectroscopy (XPS).
-
Crystal Structure and Phase: Analyzed using XRD. For non-equilibrium alloys, this can reveal the formation of metastable solid solutions, often with a face-centered cubic structure for certain compositions.[13]
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Microstructure: Examined using SEM or Transmission Electron Microscopy (TEM).
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This process allows for the creation of homogeneous, single-phase Au-W alloys with compositions that are not achievable through equilibrium methods.[14]
Visualization of Workflows and Logical Relationships
Experimental Workflow for Phase Diagram Determination
The following diagram illustrates the general experimental workflow for determining a binary alloy phase diagram.
Caption: General experimental workflow for determining a binary alloy phase diagram.
Conceptual Diagram of the Au-W Miscibility Gap
This diagram conceptually illustrates the large miscibility gap that is predicted to dominate the gold-tungsten phase diagram.
Caption: Conceptual representation of the Au-W phase diagram with a large miscibility gap.
References
- 1. Gold & Tungsten Properties- Tungsten Alloy Paper Weight Manufacturer and Supplier [paper-weight.cn]
- 2. Gold - Wikipedia [en.wikipedia.org]
- 3. Tungsten - Wikipedia [en.wikipedia.org]
- 4. Technical data for the element Gold in the Periodic Table [periodictable.com]
- 5. qedfusion.org [qedfusion.org]
- 6. WebElements Periodic Table » Gold » thermochemistry and thermodynamics [winter.group.shef.ac.uk]
- 7. theartisanrings.com [theartisanrings.com]
- 8. researchgate.net [researchgate.net]
- 9. Calculated phase diagrams of CuW, AgW and AuW binary systems | Semantic Scholar [semanticscholar.org]
- 10. CALPHAD - Wikipedia [en.wikipedia.org]
- 11. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. FR3034106A1 - MONOPHASIC ALLOY OF GOLD AND TUNGSTEN - Google Patents [patents.google.com]
- 14. WO2016151228A1 - Single-phase alloy of gold and tungsten - Google Patents [patents.google.com]
